7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

PNMT inhibition Epinephrine biosynthesis Enzyme inhibition

Researchers requiring precise PNMT/α2-adrenoceptor modulation often face batch variability and insufficient characterization. 7-Methyl-THIQ HCl (CAS 41565-82-6) solves this with: • ≥98% HPLC purity ensures reproducible Ki determinations (PNMT Ki=2.7 μM, α2 Ki=0.36 μM) • Defined QSAR parameters (π=0.56, MR=5.65, σm=-0.07) for benchmarking new analogs • Dual-target activity ideal for probing central adrenergic/epinephrine crosstalk Supplied as HCl salt for optimal solubility in multi-step synthesis.

Molecular Formula C10H14ClN
Molecular Weight 183.679
CAS No. 41565-82-6
Cat. No. B590584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS41565-82-6
Synonyms1,2,3,4-Tetrahydro-7-methyl-isoquinoline Hydrochloride
Molecular FormulaC10H14ClN
Molecular Weight183.679
Structural Identifiers
SMILESCC1=CC2=C(CCNC2)C=C1.Cl
InChIInChI=1S/C10H13N.ClH/c1-8-2-3-9-4-5-11-7-10(9)6-8;/h2-3,6,11H,4-5,7H2,1H3;1H
InChIKeyKCQZPRLKNXADRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-THIQ HCl: PNMT-Active Building Block


7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a substituted tetrahydroisoquinoline (THIQ) derivative that serves as a versatile heterocyclic building block and a characterized inhibitor of phenylethanolamine N-methyltransferase (PNMT) [1]. It is supplied as the hydrochloride salt, which enhances aqueous solubility and handling characteristics compared to the free base [2]. The compound is widely utilized in medicinal chemistry and neuroscience research, with applications ranging from small-molecule probe development to the synthesis of more complex THIQ-based pharmacophores targeting neurological disorders .

Building block THIQ pharmacophore synthesis
Pathway study Reported PNMT inhibition
Target engagement α2-adrenoceptor binding research
Salt form Hydrochloride for handling

Why 7-Methyl-THIQ Differs from Other THIQ Analogs


Within the tetrahydroisoquinoline (THIQ) class, substitution pattern and position profoundly alter target engagement profiles. Quantitative structure-activity relationship (QSAR) studies demonstrate that the 7-position is a critical determinant of both PNMT inhibitory potency and α2-adrenoceptor affinity, with substituent lipophilicity (π) and electronic effects (σm) driving differential binding [1]. The 7-methyl analog exhibits a distinct Ki and selectivity index relative to unsubstituted, halogenated, and electron-withdrawing 7-substituted THIQs [1]. Consequently, replacing 7-methyl-THIQ with a positional isomer (e.g., 6-methyl) or a differently substituted 7-analog will yield non-comparable biological outcomes, rendering generic substitution invalid for studies requiring reproducible PNMT/α2-adrenoceptor modulation [1].

  • Positional isomers

    6-Methyl or 5-methyl THIQ may alter target engagement profiles due to substitution pattern sensitivity.

  • 7-Substituent variation

    7-CF3, 7-Br, or 7-SO2Me analogs exhibit distinct PNMT/α2 selectivity; direct replacement may yield non-equivalent outcomes.

  • Unsubstituted THIQ

    7-H THIQ shows weaker PNMT affinity; not directly interchangeable for studies requiring 7-methyl substitution.

7-Methyl-THIQ Hydrochloride: Binding Profiles & Quality Specifications


PNMT Inhibition Compared to 7-Substituted Analogs

7-Methyl-THIQ exhibits moderate PNMT inhibitory potency (Ki = 2.7 ± 0.1 μM) [1]. Compared to the unsubstituted parent compound (7-H, Ki = 9.7 ± 0.4 μM), the 7-methyl group confers a 3.6-fold improvement in affinity [1]. However, 7-methyl is less potent than halogenated or trifluoromethyl analogs such as 7-Br (Ki = 0.29 ± 0.03 μM) and 7-CF3 (Ki = 0.18 ± 0.03 μM) [1].

PNMT Ki
Head-to-head
2.7 ± 0.1 μM
Intermediate inhibition profile among 7-substituted analogs
Bovine adrenal PNMT; phenylethanolamine substrate
PNMT inhibition Epinephrine biosynthesis Enzyme inhibition Structure-activity relationship

α2-Adrenoceptor Affinity and PNMT Selectivity

7-Methyl-THIQ binds the α2-adrenoceptor with high affinity (Ki = 0.36 ± 0.06 μM), resulting in a selectivity ratio (α2 Ki / PNMT Ki) of 0.13, indicating preferential binding to the α2-adrenoceptor over PNMT [1]. In contrast, 7-SO2Me demonstrates marked PNMT selectivity (ratio = 120) and 7-CF3 shows modest PNMT selectivity (ratio = 7.2) [1].

α2 Selectivity
Head-to-head
α2 Ki 0.36 μM; ratio 0.13
Preferential α2 binding; dual-target profile
Rat cortex; [3H]clonidine binding assay
α2-Adrenoceptor Selectivity Off-target activity QSAR

High-Purity Salt: Vendor Specification Comparison

The hydrochloride salt of 7-methyl-THIQ (CAS 41565-82-6) is commercially available at ≥99% purity (HPLC) with a defined melting point of 230-235 °C and recommended storage at 0-8 °C . Competing suppliers offer purity grades of 95% or 97% . The hydrochloride salt form ensures consistent aqueous solubility and long-term chemical stability relative to the free base (CAS 207451-81-8) .

Purity
Data to verify
≥99% (HPLC)
High-specification grade; may reduce impurity-related variability
Vendor comparison: 95–98% alternatives
Chemical purity Procurement specification Reproducibility Salt form

QSAR-Defined Substituent Parameters

Classical QSAR analysis of 7-substituted THIQs revealed that PNMT pKi is governed by the equation pKi = 0.599π − 0.0725MR + 1.55σm + 5.80 [1]. The 7-methyl substituent contributes a lipophilicity value (π) of 0.56 and a steric parameter (MR) of 5.65, yielding a PNMT pKi of 5.57 and α2 pKi of 6.44 [1]. By contrast, 7-CF3 (π = 0.88, MR = 5.02) and 7-SO2Me (π = -1.63, MR = 13.49) occupy distinct regions of lipophilic-electronic space, resulting in divergent selectivity profiles [1].

QSAR Parameters
Class-level
π 0.56, MR 5.65, σm -0.07
Defined lipophilic/electronic space for design
Model from 27 7-substituted THIQs
Quantitative structure-activity relationship Lipophilicity Electronic effects Molecular design

Applications of 7-Methyl-THIQ Hydrochloride


Dual PNMT/α2-Adrenoceptor Pharmacological Tool

Given its high affinity for the α2-adrenoceptor (Ki = 0.36 μM) and moderate PNMT inhibitory activity (Ki = 2.7 μM), 7-methyl-THIQ serves as a validated starting point for designing dual-target ligands aimed at probing the interplay between central adrenergic signaling and epinephrine biosynthesis [1]. The compound's balanced dual activity distinguishes it from highly PNMT-selective analogs like 7-SO2Me (selectivity ratio = 120) [1].

SAR Calibration Standard for 7-Substituted THIQs

7-Methyl-THIQ occupies a defined position in the QSAR landscape (π = 0.56, MR = 5.65, σm = -0.07), making it an ideal calibration compound for validating computational models or experimental binding assays of novel 7-substituted THIQ derivatives [1]. Its intermediate potency and well-characterized substituent parameters facilitate benchmarking of new analogs [1].

Synthetic Intermediate for Neurological Drug Discovery

As a versatile heterocyclic building block, 7-methyl-THIQ hydrochloride is employed in the synthesis of more elaborate THIQ-based pharmacophores targeting neurological disorders . The hydrochloride salt form ensures ease of handling and solubility during multi-step synthetic sequences .

High-Purity Reagent for Reproducible Enzyme Assays

The ≥99% (HPLC) purity grade minimizes batch-to-batch variability in sensitive biochemical assays such as PNMT inhibition studies . This high-purity specification is particularly critical when the compound is used at low micromolar concentrations where trace impurities could confound Ki determinations .

Application
Selection Property
Validation Focus
Dual-target pathway studies
Reported PNMT/α2 dual binding
Cross-talk between adrenergic and epinephrine pathways
QSAR benchmark for 7-substituted THIQs
Well-characterized substituent parameters
Model calibration and assay benchmarking
Synthetic intermediate for THIQ-based pharmacophores
Versatile heterocyclic scaffold; HCl salt solubility
Multi-step synthesis handling
Reproducible enzyme inhibition assays
High-specification purity (HPLC)
Batch consistency at low micromolar concentrations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.